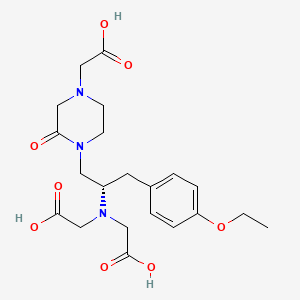
(s)-2,2'-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, an ethoxyphenyl group, and multiple carboxymethyl groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The carboxymethyl groups are then added via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
化学反应分析
Types of Reactions
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
相似化合物的比较
Similar Compounds
- (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-methoxyphenyl)propan-2-yl)azanediyl)diacetic acid
- (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-yl)azanediyl)diacetic acid
Uniqueness
Compared to similar compounds, (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid exhibits unique properties due to the presence of the ethoxyphenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific applications.
属性
分子式 |
C21H29N3O8 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
2-[4-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-3-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C21H29N3O8/c1-2-32-17-5-3-15(4-6-17)9-16(24(13-20(28)29)14-21(30)31)10-23-8-7-22(11-18(23)25)12-19(26)27/h3-6,16H,2,7-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)/t16-/m0/s1 |
InChI 键 |
LCZMQXJFJSCHIR-INIZCTEOSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


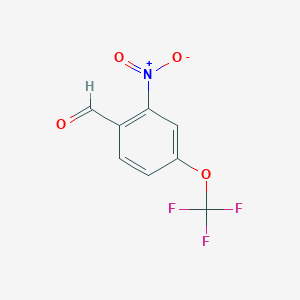
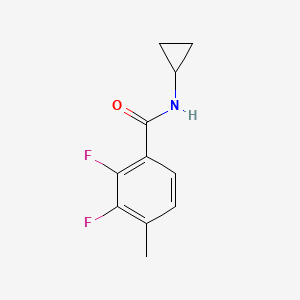
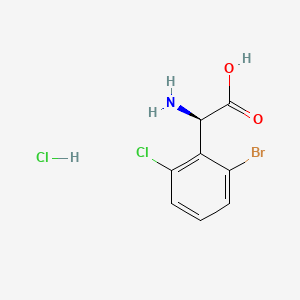
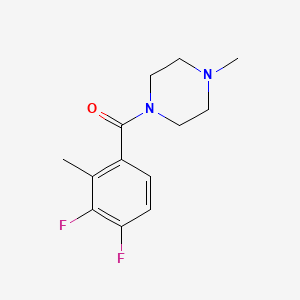
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

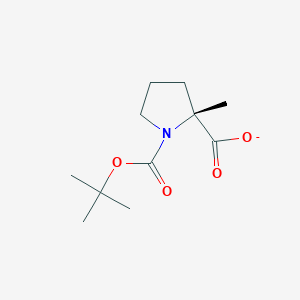
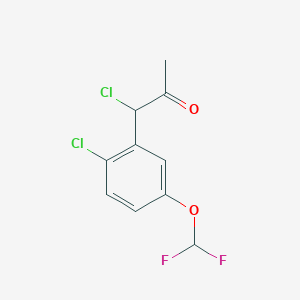
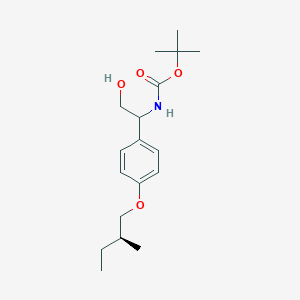

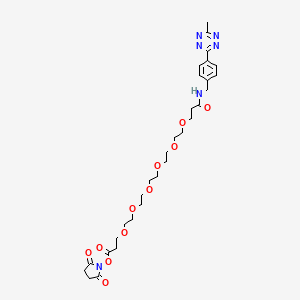
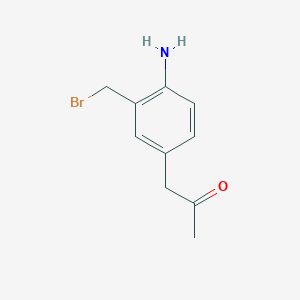

![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
